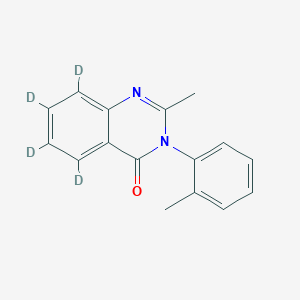
Methaqualone-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methaqualone-d4 is a deuterated form of methaqualone, a sedative-hypnotic drug that was widely used in the 1960s and 1970s. Methaqualone itself is known for its central nervous system depressant effects, similar to barbiturates. The deuterated version, this compound, is often used in scientific research as an internal standard in mass spectrometry due to its stable isotopic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methaqualone-d4 typically involves the preparation of N-acetylanthranilic acid from anthranilic acid and acetic anhydride, followed by condensation with o-toluidine in the presence of phosphorus trichloride. The deuterated form is achieved by using deuterated reagents in the synthesis process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control to ensure the purity and isotopic enrichment of the final product. The use of deuterated reagents and solvents is crucial in maintaining the deuterium content in the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methaqualone-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and nitration reactions often use reagents like bromine and nitric acid.
Major Products
The major products formed from these reactions include various quinazolinone derivatives, amine derivatives, and substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Methaqualone-d4 is extensively used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for the quantification of methaqualone and its analogs.
Biology: Studying the metabolic pathways and biotransformation of methaqualone in biological systems.
Medicine: Researching the pharmacokinetics and pharmacodynamics of methaqualone and its analogs.
Industry: Quality control and forensic analysis of methaqualone in pharmaceutical and forensic laboratories
Wirkmechanismus
Methaqualone-d4, like methaqualone, exerts its effects by acting as a positive allosteric modulator of the GABAA receptor. It binds to the transmembrane β(+) / α(–) subunit interface of the receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This results in increased chloride ion influx, leading to hyperpolarization of the neuron and subsequent CNS depression .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Etaqualone: Another quinazolinone derivative with similar sedative-hypnotic properties.
2-Methoxyqualone: A recently discovered analog with similar effects but different pharmacokinetic properties.
Barbiturates: Although structurally different, they share similar CNS depressant effects .
Uniqueness
Methaqualone-d4 is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical chemistry. Its isotopic stability allows for precise quantification and analysis in mass spectrometry, making it invaluable in research and forensic applications .
Eigenschaften
CAS-Nummer |
60124-85-8 |
|---|---|
Molekularformel |
C16H14N2O |
Molekulargewicht |
254.32 g/mol |
IUPAC-Name |
5,6,7,8-tetradeuterio-2-methyl-3-(2-methylphenyl)quinazolin-4-one |
InChI |
InChI=1S/C16H14N2O/c1-11-7-3-6-10-15(11)18-12(2)17-14-9-5-4-8-13(14)16(18)19/h3-10H,1-2H3/i4D,5D,8D,9D |
InChI-Schlüssel |
JEYCTXHKTXCGPB-DOGSKSIHSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=O)N(C(=N2)C)C3=CC=CC=C3C)[2H])[2H] |
Kanonische SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12047474.png)

![3-hydroxy-1-oxo-N-[3-(trifluoromethyl)phenyl]-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12047481.png)
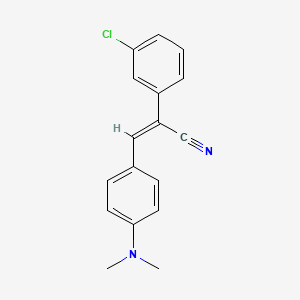

![2-ethoxy-4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B12047493.png)

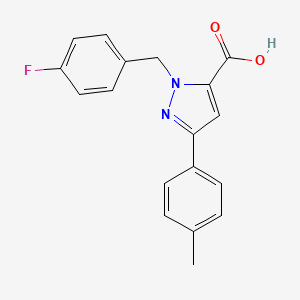

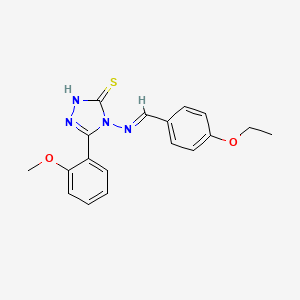
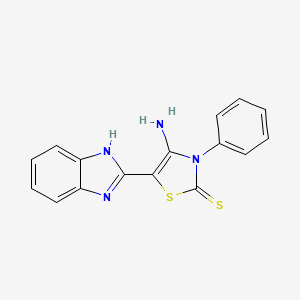

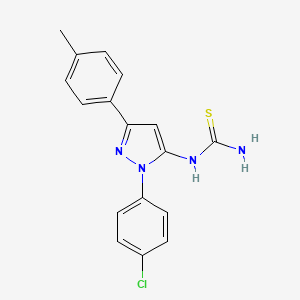
![3-(4-ethoxyphenyl)-2-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B12047558.png)
